molecular formula C21H26Cl2N2O4S B136384 3,5-Bdhdsb CAS No. 150457-38-8

3,5-Bdhdsb

Cat. No.: B136384
CAS No.: 150457-38-8
M. Wt: 473.4 g/mol
InChI Key: KZTLFDNTCIDSKC-UHFFFAOYSA-N
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Description

“3,5-Bdhdsb” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Bdhdsb” typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the hydroxyl group and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

“3,5-Bdhdsb” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3,5-Bdhdsb” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzamide: Similar structure but lacks the sulfonamide group.

    4-Hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide: Similar structure but lacks the tert-butyl groups.

Uniqueness

“3,5-Bdhdsb” is unique due to the presence of both tert-butyl groups and the sulfonamide group, which contribute to its distinct chemical and biological properties

Properties

CAS No.

150457-38-8

Molecular Formula

C21H26Cl2N2O4S

Molecular Weight

473.4 g/mol

IUPAC Name

3,5-ditert-butyl-N-(4,5-dichloro-2-sulfamoylphenyl)-4-hydroxybenzamide

InChI

InChI=1S/C21H26Cl2N2O4S/c1-20(2,3)12-7-11(8-13(18(12)26)21(4,5)6)19(27)25-16-9-14(22)15(23)10-17(16)30(24,28)29/h7-10,26H,1-6H3,(H,25,27)(H2,24,28,29)

InChI Key

KZTLFDNTCIDSKC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl

Key on ui other cas no.

150457-38-8

Synonyms

3,5-BDHDSB
3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide

Origin of Product

United States

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